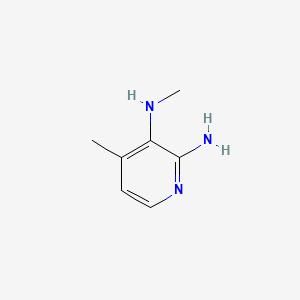

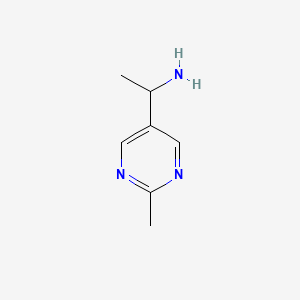

1-(2-Methylpyrimidin-5-yl)ethanamine

Descripción general

Descripción

1-(2-Methylpyrimidin-5-yl)ethanamine (1-MEPEA) is a synthetic compound used in a variety of scientific applications. It is a derivative of the pyrimidine ring, which is a six-membered aromatic heterocyclic compound. 1-MEPEA is used as a model compound for research in biochemistry, pharmacology, and medicinal chemistry. In addition, it has been used as a tool to study the effects of certain drugs on the body.

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Enzymatic Synthesis : The use of immobilized amine transaminase from Vibrio fluvialis for synthesizing (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a critical intermediate in the production of the JAK2 kinase inhibitor AZD1480, demonstrates the compound's relevance in pharmaceutical synthesis. This process employs a green co-solvent, showcasing an environmentally friendly approach to complex molecule synthesis (Semproli et al., 2020).

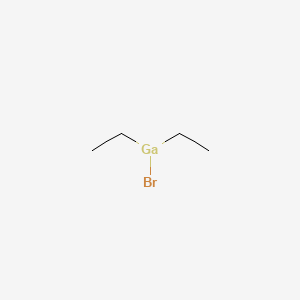

Metal Complex Catalysis : Research into copper(II) and palladium(II) complexes involving pyridyl and pyrimidinyl ethanamine derivatives has shown potential in DNA binding/cleavage activity, cytotoxic studies, and catalysis for reactions like methoxycarbonylation of olefins and ethylene oligomerization. These studies underline the utility of such compounds in catalysis and bioactive molecule development (Kumar et al., 2012), (Nyamato et al., 2016).

Drug Development and Biomedical Research

Antitumor Activity : Novel 1,2,4-oxadiazoles and trifluoromethylpyridines, structurally related to natural products and including pyrimidin-yl derivatives, have been synthesized and evaluated for their antitumor activity. This illustrates the potential of such compounds in the development of new anticancer drugs (Maftei et al., 2016).

Enzyme Inhibition : The study of molybdenum-containing enzymes in the biotransformation of novel compounds indicates the significance of pyrimidin-yl derivatives in understanding drug metabolism, potentially leading to the development of more effective and safer therapeutics (Adusumalli et al., 2019).

Material Science and Polymerization

Polymer Synthesis : Derivatives of 1-(2-Methylpyrimidin-5-yl)ethanamine have been utilized in the synthesis and solid-state polymerization of novel diacetylene monomers, leading to materials with potential applications in nonlinear optics and electronic devices (Wang et al., 2000).

Electrooptic Film Fabrication : The influence of pyrrole-pyridine-based chromophore architecture, which includes pyrimidin-yl components, on covalent self-assembly, thin-film microstructure, and nonlinear optical response, underscores the compound's importance in the development of advanced optical and electronic materials (Facchetti et al., 2006).

Propiedades

IUPAC Name |

1-(2-methylpyrimidin-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(8)7-3-9-6(2)10-4-7/h3-5H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJDBWQOOLPSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717415 | |

| Record name | 1-(2-Methylpyrimidin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylpyrimidin-5-yl)ethanamine | |

CAS RN |

1071435-99-8 | |

| Record name | 1-(2-Methylpyrimidin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

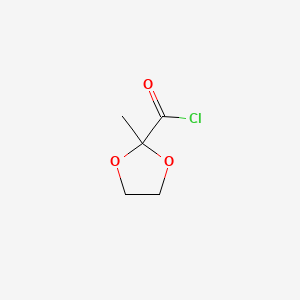

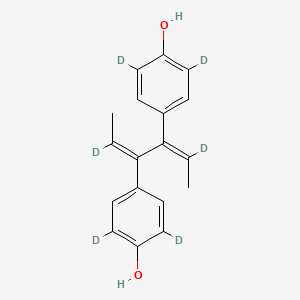

Synthesis routes and methods I

Procedure details

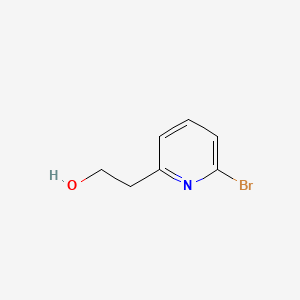

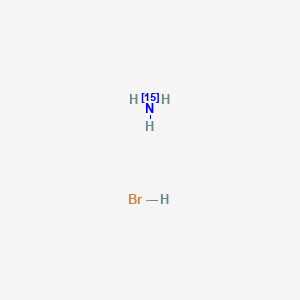

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)